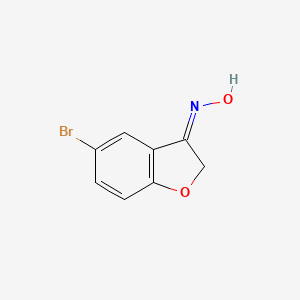

(Z)-5-溴苯并呋喃-3(2H)-酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

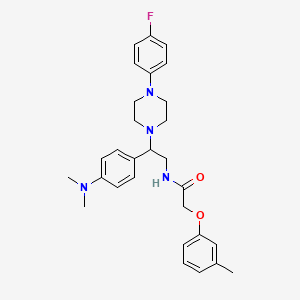

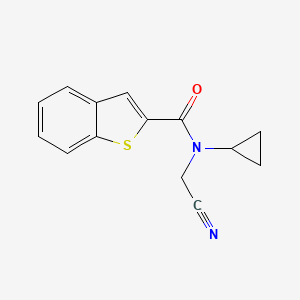

“(Z)-5-bromobenzofuran-3(2H)-one oxime” is a chemical compound that belongs to the class of oximes . Oximes are known for their ability to undergo various chemical reactions, including reductive rearrangements . They have been used in the synthesis of new, highly functional, and dynamic polymeric materials .

Synthesis Analysis

The synthesis of oximes like “(Z)-5-bromobenzofuran-3(2H)-one oxime” can be achieved through various methods. One such method involves the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents . This process is catalyzed by the strong boron Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3 .Molecular Structure Analysis

The molecular structure of oximes is characterized by the presence of an =N-OH group. In the case of “(Z)-5-bromobenzofuran-3(2H)-one oxime”, additional structural features would include a bromobenzofuran moiety and a ketone group .Chemical Reactions Analysis

Oximes, including “(Z)-5-bromobenzofuran-3(2H)-one oxime”, can undergo various chemical reactions. One notable reaction is the reductive rearrangement, which involves the conversion of oximes and their ether derivatives into secondary amines . This reaction can be catalyzed by B(C6F5)3 and involves the use of hydrosilanes as reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-5-bromobenzofuran-3(2H)-one oxime” would depend on its molecular structure. As an oxime, it would likely exhibit the typical properties of this class of compounds, including reactivity towards reducing agents and the ability to undergo rearrangement reactions .科学研究应用

光稳定性和光化学反应

对相关苯并呋喃衍生物的研究,例如 2-羟基-5-甲基苯甲酮 (Z)-肟的光异构化和光降解,揭示了此类化合物的な光稳定性。这些发现表明在开发光稳定材料和了解类似化合物在紫外线照射下的行为方面具有潜在应用 (Krzyżanowska & Olszanowski, 1994)。

抗菌性能

合成 5-(溴亚甲基)呋喃-2(5H)-酮并研究其干扰微生物通讯的能力,表明在开发新的抗菌剂方面具有潜在的应用。这突出了研究类似化合物在抗菌应用中的相关性 (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008)。

有机催化

对用于腙和肟形成的水溶性有机催化剂的研究指出了在化学合成中的潜在应用,特别是在温和条件下促进反应。这可能与合成或改性化合物有关,包括用于各种应用的“(Z)-5-溴苯并呋喃-3(2H)-酮肟” (Crisalli & Kool, 2013)。

合成与改性

二苯并呋喃和咔唑取代肟合成的工艺开发展示了此类化合物的合成多功能性和潜在药理学应用。这项研究可以为 “(Z)-5-溴苯并呋喃-3(2H)-酮肟” 的合成和功能探索奠定基础 (Wang, Chen, Kuo, & Liao, 2004)。

作用机制

The mechanism of action for the reductive rearrangement of oximes involves several steps. Paths A and B proceed through the intermediacy of a common N,O-bissilylated hydroxylamine, and the ring-expanding rearrangement yields an iminium ion . With no intermediate at the hydroxylamine oxidation level (path C), the reaction mechanism resembles that of the Beckmann rearrangement where an O-silylated oxime converts into a nitrilium ion .

安全和危害

未来方向

Oximes, including “(Z)-5-bromobenzofuran-3(2H)-one oxime”, have potential applications in various fields. For instance, they can be used as photocages for the design of visible light photo-activatable fluorophores, which can be widely used for cellular imaging, sensing, and photo-controlled molecular release . Additionally, the reductive rearrangement of oximes could be further explored for the synthesis of secondary amines .

属性

IUPAC Name |

(NZ)-N-(5-bromo-1-benzofuran-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-1-2-8-6(3-5)7(10-11)4-12-8/h1-3,11H,4H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTIROMWTPFFNO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NO)C2=C(O1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\O)/C2=C(O1)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2653181.png)

![Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2653182.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)

![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)

![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)